6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766228
InChI: InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13;/h8,12H,4-7H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl
Molecular Formula: C10H20ClFN2O2
Molecular Weight: 254.73 g/mol

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride

CAS No.:

Cat. No.: VC13766228

Molecular Formula: C10H20ClFN2O2

Molecular Weight: 254.73 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride -

Specification

Molecular Formula C10H20ClFN2O2
Molecular Weight 254.73 g/mol
IUPAC Name tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13;/h8,12H,4-7H2,1-3H3;1H
Standard InChI Key PGSZBHZPWPAPLQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure is defined by a 1,4-diazepane backbone, a fluorine atom at the 6-position, and a tert-butyl ester group at the carboxylate moiety. The hydrochloride salt formation at the amine group improves solubility and crystallinity. Key properties include:

PropertyValue
Molecular FormulaC₁₀H₂₀ClFN₂O₂
Molecular Weight254.73 g/mol
IUPAC Nametert-butyl 6-fluoro-1,4-diazepane-1-carboxylate hydrochloride
SMILESCC(C)(C)OC(=O)N1CCNCC(C1)F.Cl
Canonical SMILESCC(C)(C)OC(=O)N1CCNCC(C1)F.Cl
InChIKeyPGSZBHZPWPAPLQ-UHFFFAOYSA-N

The fluorine atom introduces electronegativity, altering electron distribution across the diazepane ring and influencing intermolecular interactions. The tert-butyl ester group enhances lipophilicity, critical for membrane permeability in drug candidates.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves three primary steps:

  • Diazepane Ring Formation: Cyclization of diamine precursors (e.g., 1,4-diaminobutane) with carbonyl compounds under acidic or basic conditions.

  • Fluorination: Introduction of fluorine at the 6-position using electrophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST) .

  • Esterification and Salt Formation: Reaction with tert-butyl chloroformate to install the ester group, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Optimization Challenges

  • Fluorination Efficiency: Achieving regioselective fluorination at the 6-position requires precise control of reaction temperature and stoichiometry. Excess DAST may lead to over-fluorination or ring degradation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are employed to isolate the hydrochloride salt with >95% purity.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Prodrugs: The tert-butyl ester is cleaved in vivo to release active carboxylic acids.

  • Peptidomimetics: Incorporation into macrocyclic peptides to improve pharmacokinetics.

Case Study: Orexin Receptor Ligands

In the development of OX1R-selective PET ligands, 6-fluoro-diazepane derivatives demonstrated nanomolar affinity (Kᵢ = 0.69 nM) and 77-fold selectivity over OX2R. Fluorine’s steric and electronic effects were critical to binding pose stability .

ParameterRecommendation
HandlingUse PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact.
StorageStore at 2–8°C in a tightly sealed container under inert gas.
DisposalIncinerate following hazardous waste regulations.

The compound is labeled "For research use only," with no human or veterinary applications.

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